Home > Products > Screening Compounds P112976 > 2-(3-NITROPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
2-(3-NITROPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE -

2-(3-NITROPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

Catalog Number: EVT-4832114
CAS Number:
Molecular Formula: C18H16N2O6
Molecular Weight: 356.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-Nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th Bromide

  • Compound Description: This compound is described as a novel molecule under preclinical investigation for its potential as a combined antidepressant and antiplatelet agent. [] It showed promising results in preclinical studies, demonstrating a more pronounced antiaggregational effect compared to pentoxifylline and acetylsalicylic acid. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and its Derivatives

  • Compound Description: This series of benzimidazole derivatives, particularly N’- {4- [2 - (1H-benzimidazol-2yl) -2- oxoethyl] phenyl} -2-hydroxyaceto hydrazide N- (3-nitrophenyl) acetamide (BK), displayed significant anti-inflammatory activity in the rat-paw-oedema method, exceeding the potency of indomethacin. []
  • Relevance: These compounds, particularly BK, share the 2-oxoethyl linker with the target compound, 2-(3-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate. Moreover, both BK and the target compound possess a nitrophenyl group, albeit at different positions. These shared structural elements suggest potential similarities in their binding modes or pharmacological profiles. []

25-hydroxyvitamin D3 3 beta-[N-(4-azido-2-nitrophenyl)glycinate]

  • Compound Description: This compound is a photoaffinity analogue of 25-hydroxyvitamin D3 (25-OH-D3). It demonstrates binding affinity for the rat plasma vitamin D binding protein (DBP), albeit with lower potency than 25-OH-D3. []
  • Compound Description: These benzimidazole derivatives, especially 2-{3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-N-phenylacetamide (AJ), exhibited potent anti-inflammatory activity in the rat-paw-oedema assay, even surpassing indomethacin. []
  • Relevance: Similar to the target compound, these derivatives incorporate a phenylacetamide group and a 2-oxoethyl linker. While the target compound incorporates a nitrophenyl group, this series contains a benzimidazole moiety. Despite these differences, the shared structural elements may contribute to overlapping pharmacological properties. []

Ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (3c)

  • Compound Description: This quinazolinone derivative demonstrated significant antitumor activity against various human tumor cell lines, including melanoma, ovarian, renal, prostate, breast, and colon cancer. It even exhibited higher potency compared to the reference drug, 5-fluorouracil. []
  • Compound Description: This compound represents a hydrolytically stable photoaffinity analogue of 25-OH-D3 designed to overcome the vulnerability of the previous analogue (25-hydroxy-[26,27-3H]vitamin D3 3 beta-N-(4-azido-2-nitrophenyl)glycinate). It demonstrates specific binding to the rat serum vitamin D binding protein (rDBP) and effectively labels the 25-OH-D3 binding site upon UV exposure. []

4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 4-nitrophenyl ester (JZL184)

  • Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). In preclinical models, it attenuated operant responding for both intracranial self-stimulation (ICSS) and food rewards, while also reducing spontaneous locomotor activity. This pharmacological profile suggests a potential role for JZL184 in modulating reward pathways and motivational behavior. []

1,1′-(Pyridine-2,6-diylbis(methylene))bis{3-[2-(4-nitrophenyl)-2-oxoethyl]-1H-imidazol-3-ium} Bromide

  • Compound Description: This compound is a pyridine-imidazolium salt that undergoes oxidative N–C bond cleavage between the imidazolium ring and the methylene group upon nitration with a mixture of nitric and sulfuric acid. []

4-Nitrophenyl Vinyl Ether (NPVE)

  • Compound Description: NPVE is metabolized to its epoxide form, 2'-(4-nitro-phenoxy)oxirane (NPO), which exhibits potent electrophilic, mutagenic, and tumorigenic activities. NPO readily forms adducts with DNA, leading to mutations and tumor initiation in experimental models. []

4-(4-{acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

  • Compound Description: This compound is one of a series of agents identified as potent inhibitors of the anti-apoptotic protein Bcl-2. These agents exhibit promising anti-cancer activity and are under investigation for treating various malignancies, including bladder cancer, brain cancer, breast cancer, bone marrow cancer, cervical cancer, and chronic lymphocytic leukemia. [, ]

4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester (SA-57)

  • Compound Description: SA-57 is a dual inhibitor of FAAH and MAGL. It fully substitutes for Δ9-tetrahydrocannabinol (THC) in drug discrimination paradigms and produces various cannabimimetic effects, including attenuation of intracranial self-stimulation (ICSS) and reduction of other reinforced and non-reinforced behaviors. [, , ]

Properties

Product Name

2-(3-NITROPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

InChI

InChI=1S/C18H16N2O6/c21-16(14-7-4-8-15(10-14)20(24)25)12-26-18(23)11-19-17(22)9-13-5-2-1-3-6-13/h1-8,10H,9,11-12H2,(H,19,22)

InChI Key

LJFZIPJCJSJAII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.